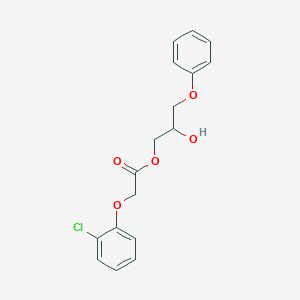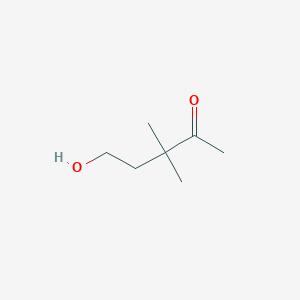
5-Hydroxy-3,3-dimethylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,3-dimethylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol: One method to synthesize 5-Hydroxy-3,3-dimethylpentan-2-one involves the oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol using oxidizing agents such as sodium periodate (NaIO4) under controlled conditions.
Dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol: Another method involves the dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol using sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Hydroxy-3,3-dimethylpentan-2-one can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-3-methylpentan-2-one: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
63820-01-9 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
5-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(9)7(2,3)4-5-8/h8H,4-5H2,1-3H3 |
Clé InChI |
CZZJEFYSXHQQRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


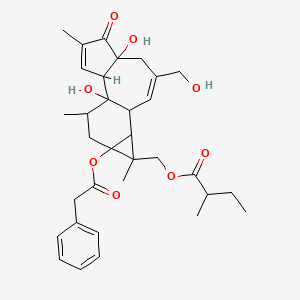
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
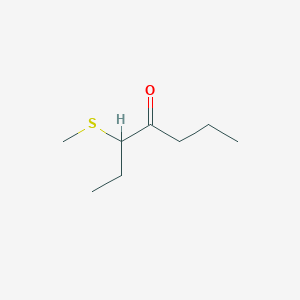

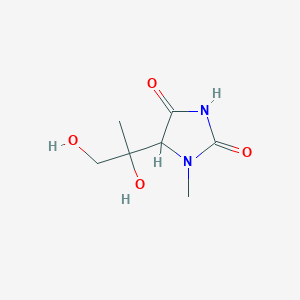
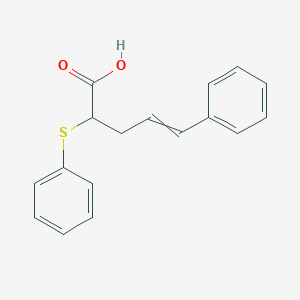

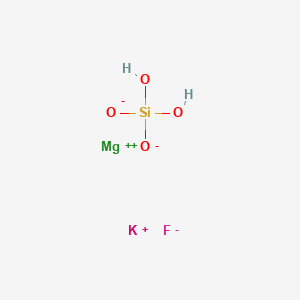
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
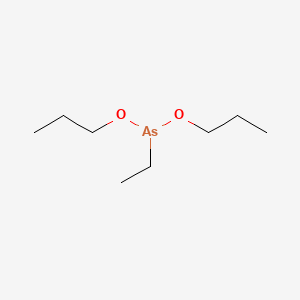

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

